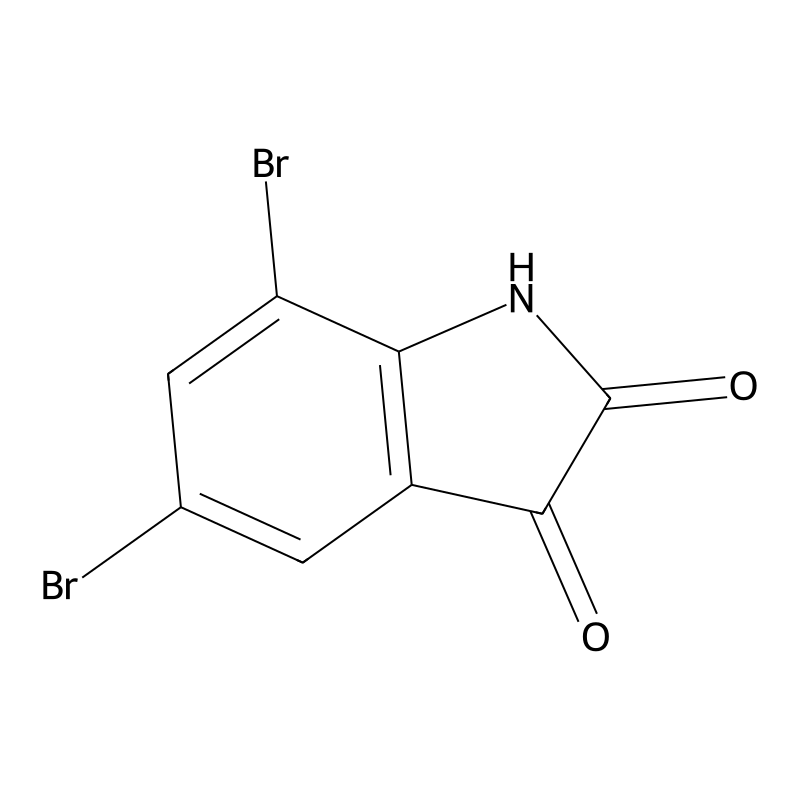

5,7-dibromo-1H-indole-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery

,7-dibromoisatin exhibits various biological activities, making it a valuable scaffold for drug discovery and medicinal chemistry. Studies have shown its potential in:

- Antimicrobial activity: 5,7-dibromoisatin demonstrates antibacterial and antifungal properties. Research suggests its effectiveness against various bacterial and fungal strains, including some resistant to conventional antibiotics [].

- Antiprotozoal activity: It exhibits activity against protozoan parasites, including those causing Leishmaniasis and Chagas disease [].

- Anticancer properties: Studies suggest potential antitumor effects of 5,7-dibromoisatin, warranting further investigation [].

These findings highlight the potential of 5,7-dibromoisatin as a lead molecule for developing novel drugs against various infectious diseases and cancers.

Organic Synthesis and Material Chemistry

,7-dibromoisatin serves as a versatile building block in organic synthesis due to its unique reactivity and readily available bromo substituents. It is employed in the synthesis of various:

- Heterocyclic compounds: These are organic compounds containing atoms other than carbon in their rings. 5,7-dibromoisatin allows for the synthesis of diverse heterocyclic structures with potential applications in pharmaceuticals and materials science [].

- Functional materials: These materials exhibit specific properties tailored for various applications. 5,7-dibromoisatin can be incorporated into the design of functional materials like organic dyes and semiconductors.

5,7-Dibromo-1H-indole-2,3-dione is a derivative of indole, characterized by the presence of bromine atoms at the 5 and 7 positions and a carbonyl group at the 2 and 3 positions. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities and chemical reactivity. The molecular formula of 5,7-dibromo-1H-indole-2,3-dione is , with a molecular weight of approximately 276.92 g/mol. Its unique structure gives it distinct chemical and physical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis .

- Oxidation: The compound can be oxidized to yield various products depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert it into less oxidized derivatives using reducing agents such as sodium borohydride.

- Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. This process often employs nucleophiles such as amines or alcohols under appropriate conditions .

The biological activity of 5,7-dibromo-1H-indole-2,3-dione has been explored in various studies. It exhibits significant antitumor properties, making it a potential candidate for cancer treatment. The introduction of substituents at specific positions on the indole ring has been shown to enhance its cytotoxicity against various cancer cell lines. Additionally, derivatives of indole compounds are known to possess antibacterial and antifungal activities, further highlighting their pharmacological relevance .

The synthesis of 5,7-dibromo-1H-indole-2,3-dione typically involves bromination reactions. A common method includes:

- Bromination of Indole: Indole derivatives are treated with N-bromosuccinimide in an aqueous solution to introduce bromine atoms at the 5 and 7 positions.

- Formation of Indole-2,3-dione: The resulting brominated indole undergoes further reactions to form the dione structure through oxidation processes.

Alternative synthetic routes may involve modifications to existing indole derivatives or the use of microwave-assisted techniques for improved yields and reaction times .

5,7-Dibromo-1H-indole-2,3-dione has several applications:

- Pharmaceutical Development: Its antitumor activity makes it a candidate for drug development in oncology.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Indicators and Dyes: The compound can be used as an indicator in analytical chemistry due to its distinct colorimetric properties .

Studies on the interactions of 5,7-dibromo-1H-indole-2,3-dione with biological macromolecules have shown that it can form stable complexes with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action as an anticancer agent. Research indicates that such interactions may lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells .

Several compounds share structural similarities with 5,7-dibromo-1H-indole-2,3-dione. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Indole-2,3-dione | Lacks bromine substituents | Exhibits different biological activities |

| 5-Bromo-1H-indole-2,3-dione | Contains one bromine atom | Lower reactivity compared to dibrominated derivatives |

| 7-Bromo-1H-indole-2,3-dione | Contains one bromine atom | Different pharmacological profile |

| 5,7-Dichloro-1H-indole-2,3-dione | Chlorine instead of bromine | Varies in chemical reactivity |

The uniqueness of 5,7-dibromo-1H-indole-2,3-dione lies in its specific arrangement of bromine atoms and its isopropyl group at position 1, which influence its reactivity and biological activity compared to other indole derivatives .

Molecular Structure and Formula

5,7-dibromo-1H-indole-2,3-dione, commonly known as 5,7-dibromoisatin, possesses the molecular formula C₈H₃Br₂NO₂ with a molecular weight of 304.92 g/mol [1] [2]. The compound belongs to the isatin family, characterized by an indole-2,3-dione core structure with two bromine substituents positioned at the 5 and 7 positions of the benzene ring [1] [3]. The Chemical Abstracts Service registry number for this compound is 6374-91-0 [1] [2].

The molecular structure features a bicyclic system consisting of a six-membered benzene ring fused to a five-membered pyrrolidine-2,3-dione ring [3]. The compound exhibits a planar molecular geometry, with the indole-2,3-dione framework maintaining planarity due to extended conjugation [4] [5]. The bromine atoms are positioned symmetrically on the benzene ring, creating a dibrominated derivative that significantly influences the compound's electronic properties [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₃Br₂NO₂ | [1] [2] |

| Molecular Weight | 304.92 g/mol | [1] [2] |

| CAS Number | 6374-91-0 | [1] [2] |

| Chemical Name | 5,7-dibromo-1H-indole-2,3-dione | [1] |

| Synonyms | 5,7-dibromoisatin | [2] |

Physical Properties and Stability Parameters

5,7-dibromo-1H-indole-2,3-dione exhibits distinctive physical characteristics that distinguish it from other isatin derivatives [1]. The compound presents as orange-red crystalline solid with a melting point range of 250-255°C [1]. This elevated melting point reflects the strong intermolecular interactions facilitated by the bromine substituents and the hydrogen bonding capabilities of the indole-2,3-dione moiety [1].

The compound demonstrates moderate stability under standard laboratory conditions when stored in sealed containers at room temperature [1]. The presence of bromine atoms enhances the compound's density compared to unsubstituted isatin, with related bromoisatin compounds showing densities in the range of 1.7-1.8 g/cm³ [6] [7]. The dibrominated structure contributes to increased molecular polarizability and influences solubility characteristics [8].

Storage recommendations indicate that the compound should be maintained in dry conditions at room temperature, protected from light and moisture to prevent degradation [1]. The stability parameters demonstrate that 5,7-dibromoisatin maintains its structural integrity under normal handling conditions, making it suitable for synthetic applications and research studies [8] [9].

Spectroscopic Characterization

UV-Visible Spectral Analysis

The ultraviolet-visible spectroscopic profile of 5,7-dibromo-1H-indole-2,3-dione reveals characteristic absorption patterns consistent with the indole-2,3-dione chromophore system [10] [11]. The compound exhibits absorption maxima in the region of 260-350 nm, corresponding to π→π* transitions associated with the aromatic indole framework [10] [12]. These electronic transitions are characteristic of conjugated heterocyclic systems and provide valuable information about the electronic structure of the molecule [11].

The presence of bromine substituents at positions 5 and 7 influences the electronic absorption characteristics through both inductive and resonance effects [10]. Computational studies suggest that halogenated isatin derivatives exhibit distinct absorption characteristics with wavelength shifts dependent on the position and nature of the halogen substituents [13]. The dibrominated system shows bathochromic shifts compared to unsubstituted isatin due to the extended conjugation and electron-withdrawing effects of the bromine atoms [13].

Solvent effects play a significant role in the UV-visible spectroscopic behavior, with polar solvents such as methanol and dimethyl sulfoxide commonly employed for spectroscopic measurements [12]. The absorption spectrum provides crucial information for analytical identification and purity assessment of the compound [11] [12].

Infrared Spectroscopic Profile

The infrared spectrum of 5,7-dibromo-1H-indole-2,3-dione displays characteristic vibrational bands that confirm the presence of key functional groups within the molecular structure [10] [14]. The most prominent features include strong carbonyl stretching vibrations appearing at approximately 1740 cm⁻¹ and 1620 cm⁻¹, corresponding to the two distinct carbonyl groups in the indole-2,3-dione framework [10] [14].

The nitrogen-hydrogen stretching vibration manifests as a broad absorption band in the region of 3180-3200 cm⁻¹, characteristic of secondary amide functionality [10] [14]. Aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 cm⁻¹, while aromatic carbon-carbon stretching modes are observed between 1450-1600 cm⁻¹ [14] [15].

The presence of bromine substituents influences the fingerprint region of the spectrum, with carbon-bromine stretching vibrations and aromatic substitution patterns providing additional structural confirmation [9] [10]. The infrared spectroscopic data serves as a reliable method for structural characterization and identification of the dibrominated isatin derivative [14].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5,7-dibromo-1H-indole-2,3-dione through analysis of both proton and carbon environments [16] [17]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the bromine substituents and carbonyl groups [18] [19].

The aromatic proton signals appear as doublets in the range of 7.7-7.9 ppm, with coupling patterns consistent with the substitution pattern on the benzene ring [8] [18]. The nitrogen-hydrogen proton typically appears as a singlet around 11.0 ppm, characteristic of the lactam functionality [19]. The chemical shifts of aromatic protons can be predicted based on the additive effects of bromine substitution, with ortho positions showing downfield shifts of approximately 0.17 ppm and meta positions showing shifts of 0.06 ppm relative to unsubstituted isatin [18].

¹³C nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons around 158-184 ppm, while aromatic carbons appear in the typical range of 104-146 ppm [16] [17]. The bromine-bearing carbons exhibit characteristic chemical shifts that confirm the substitution pattern and provide structural verification [17] [8].

Mass Spectrometric Characterization

Mass spectrometric analysis of 5,7-dibromo-1H-indole-2,3-dione provides molecular weight confirmation and fragmentation pattern information [3] [20]. The molecular ion peak appears at m/z 304.92, consistent with the calculated molecular weight for the dibrominated compound [3]. The isotope pattern reflects the presence of two bromine atoms, showing the characteristic splitting pattern due to the natural abundance of bromine isotopes [3].

Fragmentation studies reveal loss of bromine atoms and carbonyl groups as primary fragmentation pathways [20]. Typical fragment ions include peaks corresponding to the loss of one or both bromine atoms, as well as fragments resulting from ring cleavage and loss of carbonyl functionalities [20]. The mass spectrometric data provides valuable information for structural confirmation and purity assessment [3].

High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis, confirming the elemental composition of the compound [16] [8]. The mass spectrometric characterization serves as a definitive method for molecular identification and structural verification [20].

X-ray Crystallographic Analysis

X-ray crystallographic studies of related dibrominated isatin compounds provide insights into the solid-state structure and intermolecular interactions of 5,7-dibromo-1H-indole-2,3-dione [4] [5]. Crystallographic analysis of similar halogenated isatin derivatives reveals that these compounds typically crystallize with nearly planar molecular geometries, with mean deviations from planarity of approximately 0.012-0.014 Å for non-hydrogen atoms [4] [5].

The crystal packing is characterized by hydrogen bonding interactions involving the nitrogen-hydrogen and carbonyl oxygen atoms [4] [5]. Bifurcated hydrogen bonds of the type N-H···O commonly link molecules into extended chain structures [4] [5]. Additionally, halogen bonding interactions involving the bromine atoms contribute to the overall crystal stability, with Br···O close contacts observed at distances of approximately 2.94 Å [4] [5].

Intermolecular interactions in the crystal lattice include π-π stacking interactions between the aromatic rings and van der Waals forces involving the bromine substituents [4] [5]. The crystal structure analysis reveals that bromine atoms in different positions exhibit varying degrees of participation in intermolecular interactions, with position-dependent effects on the overall packing arrangement [4] [5].

The crystallographic data provides valuable information about molecular conformation, intermolecular forces, and solid-state properties that influence the compound's physical characteristics and reactivity [21] [22]. Single crystal growth is typically achieved through slow evaporation of solutions in organic solvents such as tetrahydrofuran or acetone [4] [5].

Computational Studies of Electronic Structure

Density functional theory calculations on 5,7-dibromo-1H-indole-2,3-dione and related compounds provide detailed insights into the electronic structure and molecular properties [23] [24]. Computational studies employing the B3LYP functional with appropriate basis sets reveal the frontier molecular orbital characteristics and energy levels [23] [25].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the presence of bromine substituents [24] [25]. The electron-withdrawing nature of bromine atoms lowers both frontier orbital energies compared to unsubstituted isatin, with the lowest unoccupied molecular orbital being more significantly affected [24]. These orbital energy modifications impact the compound's reactivity and electronic properties [24] [25].

Global chemical reactivity descriptors calculated from frontier orbital energies provide information about chemical hardness, softness, electronegativity, and electrophilicity index [23]. The computational results indicate that brominated isatin derivatives exhibit enhanced electrophilic character compared to the parent compound [23]. The electronic structure calculations also reveal charge distribution patterns and molecular electrostatic potential surfaces that guide understanding of intermolecular interactions [23].

Natural bond orbital analysis demonstrates hyperconjugation effects and electron delocalization patterns within the molecule [13]. The computational studies provide theoretical support for experimental observations and enable prediction of chemical behavior and reactivity patterns [23] [24].

Thermogravimetric Analysis and Thermal Properties

Thermogravimetric analysis of 5,7-dibromo-1H-indole-2,3-dione provides information about thermal stability and decomposition behavior under controlled heating conditions [26]. The compound exhibits thermal stability up to temperatures approaching its melting point, with decomposition typically occurring at elevated temperatures above 300°C [1] [26].

The thermal decomposition profile shows initial weight loss corresponding to the elimination of bromine atoms, followed by degradation of the organic framework [26]. Differential scanning calorimetry measurements reveal the melting endotherm in the range of 250-255°C, consistent with the reported melting point [1]. The thermal analysis data indicates that the compound maintains structural integrity under normal laboratory heating conditions [26].

The presence of bromine substituents influences the thermal behavior compared to unsubstituted isatin, with the halogenated derivative showing modified decomposition pathways [26]. Thermogravimetric studies in inert atmospheres reveal different decomposition patterns compared to oxidative conditions, providing insights into the thermal degradation mechanisms [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant